molecular formula C25H31N3 B12939280 Leucocrystal violet-15n3

Leucocrystal violet-15n3

Cat. No.: B12939280
M. Wt: 376.5 g/mol
InChI Key: OAZWDJGLIYNYMU-WPEUPCPFSA-N
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Description

Contextualization of Leucocrystal Violet within Triphenylmethane (B1682552) Dye Chemistry

Leucocrystal Violet (LCV) is a member of the triphenylmethane dye family. medchemexpress.comscbt.commedchemexpress.com These dyes are synthetic organic compounds characterized by a central carbon atom attached to three aryl groups. LCV is the reduced, and therefore colorless, form of Crystal Violet (also known as Gentian Violet), a well-known purple dye. chemicalbook.comresearchgate.net The term "leuco" is derived from the Greek word leukos, meaning white or colorless, and is used to describe the colorless state of a dye.

The transformation between Leucocrystal Violet and Crystal Violet is a redox reaction. LCV can be oxidized to the intensely colored cationic form of Crystal Violet. researchgate.net This reaction is famously exploited in forensic science, where the peroxidase-like activity of hemoglobin in blood catalyzes the oxidation of LCV by hydrogen peroxide, producing a vivid purple color and revealing latent bloodstains. chemicalbook.comtn.govbvda.com Structurally, LCV is a benzenoid aromatic compound, specifically 4,4',4''-Methylidynetris(N,N-dimethylaniline). scbt.comchemicalbook.comnih.gov

Table 1: Comparison of Leucocrystal Violet and Crystal Violet

FeatureLeucocrystal VioletCrystal Violet
Appearance Colorless to lavender-colored powder chemicalbook.comDark green to purple crystals
State Reduced formOxidized form
Chemical Class Triphenylmethane Dye medchemexpress.comTriphenylmethane Dye
Key Application Reagent for latent blood detection tn.govfbi.govDye, biological stain, disinfectant
Transformation Oxidation turns it into Crystal Violet researchgate.netReduction turns it into Leucocrystal Violet

Significance of 15N Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. wikipedia.org It involves replacing one or more atoms in a molecule with their isotope. wikipedia.org Leucocrystal Violet-15N3 is an example of stable isotope labeling, where the three nitrogen atoms in the LCV structure are replaced with the stable (non-radioactive) isotope Nitrogen-15 (¹⁵N). bldpharm.commolport.com

The significance of ¹⁵N labeling in research is multifaceted:

Tracer Studies: Because ¹⁵N is stable and has a low natural abundance, it serves as an excellent tracer to monitor the fate of nitrogen-containing compounds in biological, chemical, and environmental systems. creative-proteomics.comresearchgate.net

Enhanced Analytical Specificity: In analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the mass difference between ¹⁵N and the more common ¹⁴N allows for clear differentiation between the labeled compound and its unlabeled counterpart. wikipedia.orgsymeres.com This is crucial for distinguishing an introduced substance from naturally occurring background levels. researchgate.net

Quantitative Analysis: ¹⁵N-labeled compounds are invaluable as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). symeres.comaltascientific.cn An isotopically labeled internal standard has nearly identical chemical and physical properties to the analyte being measured. altascientific.cn This means it behaves similarly during sample extraction, cleanup, and ionization, effectively correcting for variations and matrix effects, which leads to highly accurate and precise quantification. altascientific.cnnih.gov

Overview of Principal Research Trajectories for this compound

The primary research application of this compound stems directly from the principles of isotopic labeling for quantitative analysis. It is predominantly used as an internal standard for the detection and quantification of Crystal Violet (CV) and Leucocrystal Violet (LCV) residues in various matrices, especially in food safety testing. altascientific.cn

Crystal Violet has been used as an antifungal agent in aquaculture, and its residues, along with its metabolite LCV, can persist in food products like fish and shrimp. nih.gov Regulatory bodies worldwide monitor these residues due to health concerns. Research focuses on developing and validating robust analytical methods, such as LC-MS/MS, to detect these compounds at very low levels. nih.gov In these methods, a known amount of this compound is added to a sample at the beginning of the analytical process. Because it is chemically identical to the target analyte (LCV) but has a different mass due to the ¹⁵N atoms, it can be separately detected by the mass spectrometer. altascientific.cnnih.gov By comparing the signal of the analyte to the signal of the internal standard, analysts can accurately calculate the concentration of LCV in the original sample. nih.gov

Table 2: Chemical Properties of this compound

PropertyValue
CAS Number 1958089-27-4 bldpharm.commolport.com
Molecular Formula C₂₅H₃₁(¹⁵N)₃ bldpharm.com
Molecular Weight 376.51 bldpharm.com
Isotopic Enrichment Contains three Nitrogen-15 isotopes

Table 3: Key Research Applications of this compound

Research AreaApplicationTechniquePurpose
Food Safety & Residue Analysis Detection of Crystal Violet and Leucocrystal Violet in seafood (fish, shrimp) nih.govLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govUsed as an internal standard for accurate quantification of residues. altascientific.cn
Environmental Monitoring Tracing and quantification of triphenylmethane dye contamination in environmental samples. glpbio.comIsotope Dilution Mass SpectrometryServes as a tracer and quantitative standard to overcome matrix interference. symeres.com
Analytical Method Development Validation of new analytical procedures for veterinary drug residue detection. nih.govLC-MS/MS nih.govEnsures the accuracy, precision, and reliability of newly developed testing methods.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31N3

Molecular Weight

376.5 g/mol

IUPAC Name

4-[bis[4-(dimethyl(15N)amino)phenyl]methyl]-N,N-dimethyl(15N)aniline

InChI

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i26+1,27+1,28+1

InChI Key

OAZWDJGLIYNYMU-WPEUPCPFSA-N

Isomeric SMILES

C[15N](C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)[15N](C)C)C3=CC=C(C=C3)[15N](C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Design and Implementation of Synthetic Pathways for Leucocrystal Violet-15N3

The fundamental synthetic strategy for this compound revolves around the classic acid-catalyzed condensation reaction used for triphenylmethane (B1682552) dyes. The core of the strategy is the use of a 15N-labeled precursor, which is incorporated into the final molecular structure. The most common and direct pathway involves the condensation of three equivalents of an N,N-dimethylaniline derivative. In this case, to achieve the desired 15N3 labeling, the precursor must be N,N-dimethylaniline uniformly labeled with 15N.

An alternative approach involves the reaction of a Grignard reagent derived from [15N]-N,N-dimethylaniline with a suitable carbonyl compound, such as 4,4'-bis(dimethylamino)benzophenone (Michler's ketone), where the ketone would also need to be synthesized from [15N]-labeled precursors to achieve the 15N3 labeling. However, the one-pot condensation approach is generally more direct for this specific labeling pattern.

Precursor Synthesis and Regioselective 15N Isotopic Labeling

The cornerstone of the synthesis of this compound is the preparation of the key precursor: [15N]-N,N-dimethylaniline. The regioselectivity in this context refers to ensuring that all three nitrogen atoms in the final molecule are the 15N isotope. This is achieved by using a starting material where the nitrogen atom is already the desired isotope.

The synthesis of [15N]-N,N-dimethylaniline typically begins with a commercially available 15N-labeled starting material, such as [15N]aniline or [15N]ammonium chloride. nih.gov A common synthetic route is the Eschweiler-Clarke reaction, which involves the methylation of [15N]aniline using formaldehyde (B43269) and formic acid. This method is advantageous as it is generally high-yielding and avoids the use of more hazardous methylating agents.

The reaction proceeds as follows:

[15N]Aniline is reacted with formaldehyde to form an intermediate imine.

The imine is then reduced by formic acid, which also acts as the methyl source, to yield [15N]-N-methylaniline.

A second methylation step under similar conditions yields the final precursor, [15N]-N,N-dimethylaniline.

Careful control of the stoichiometry and reaction conditions is crucial to ensure complete dimethylation and to minimize the formation of monomethylated or unreacted starting material.

Table 1: Key Precursors in the Synthesis of this compound

Compound NameChemical FormulaRole in Synthesis
[15N]AnilineC₆H₅¹⁵NH₂Primary source of the 15N isotope.
FormaldehydeCH₂OMethylating agent in the Eschweiler-Clarke reaction.
Formic AcidHCOOHReducing agent and methyl source in the Eschweiler-Clarke reaction.
[15N]-N,N-dimethylanilineC₈H₁₁¹⁵NThe immediate labeled precursor for the final condensation reaction.

Optimization of Isotopic Enrichment Efficiency and Yield

Purity of Labeled Precursors: The isotopic purity of the starting [15N]aniline directly impacts the final enrichment of the this compound. Using a starting material with the highest available isotopic purity (typically >98%) is essential.

Reaction Conditions: The condensation reaction is typically acid-catalyzed. The choice of acid (e.g., sulfuric acid, hydrochloric acid) and its concentration can significantly affect the reaction rate and the formation of side products. Temperature control is also critical; higher temperatures can accelerate the reaction but may also lead to decomposition or the formation of unwanted byproducts.

Stoichiometry: A slight excess of the expensive [15N]-N,N-dimethylaniline precursor may be used to drive the reaction to completion and ensure that the limiting electrophilic species is fully consumed.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing degradation.

Table 2: Hypothetical Optimization of Condensation Reaction for this compound

ExperimentCatalystTemperature (°C)Reaction Time (h)Yield (%)Isotopic Purity (%)
1H₂SO₄ (conc.)80665>98
2H₂SO₄ (conc.)100472>98
3HCl (conc.)80862>98
4H₂SO₄ (conc.)100668 (decomposition noted)>98

Advanced Purification Techniques for Isotopic Analogs

The purification of this compound is a critical final step to ensure its suitability as an analytical standard. The goal is to remove any unreacted precursors, partially labeled species (e.g., 15N2- or 15N1-leucocrystal violet), and other reaction byproducts. A multi-step purification protocol is often employed.

Extraction and Washing: Following the reaction, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed to remove residual acid and water-soluble impurities.

Column Chromatography: The crude product is often subjected to column chromatography on silica (B1680970) gel or alumina. A carefully selected solvent gradient is used to separate the target compound from impurities with different polarities.

Recrystallization: Recrystallization from a suitable solvent system can be an effective method for further purification and for obtaining the product in a crystalline form.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity required for analytical standards, preparative HPLC is the method of choice. This technique offers high resolving power to separate the desired 15N3-labeled compound from any closely related impurities, including isomers or partially labeled analogs.

The purity of the final product is typically assessed by analytical HPLC, and its identity and isotopic enrichment are confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Summary of Purification Techniques for this compound

TechniquePurposeTypical Solvents/Mobile Phases
Liquid-Liquid ExtractionRemoval of inorganic salts and highly polar impurities.Dichloromethane, Ethyl acetate (B1210297)
Column ChromatographyBulk separation of the product from major impurities.Hexane/Ethyl acetate gradient
RecrystallizationFinal purification and isolation of the solid product.Ethanol/Water, Isopropanol
Preparative HPLCHigh-resolution separation to achieve >99% purity.Acetonitrile (B52724)/Water with formic acid or ammonium (B1175870) acetate

Advanced Spectroscopic Characterization of Leucocrystal Violet 15n3

Nuclear Magnetic Resonance (NMR) Spectroscopy of Leucocrystal Violet-15N3

The introduction of three ¹⁵N atoms into the Leucocrystal violet structure significantly enhances the utility of NMR spectroscopy for its structural elucidation and dynamic studies.

¹⁵N NMR Chemical Shift Analysis and Structural Elucidation

While the natural abundance of ¹⁵N is only 0.37%, isotopic enrichment in this compound allows for direct detection and analysis of the nitrogen environments within the molecule. The ¹⁵N NMR spectrum would be expected to show a single resonance, as the three nitrogen atoms are chemically equivalent due to the molecule's symmetry.

The chemical shift of this resonance would provide valuable information about the electronic environment of the nitrogen atoms. For the tertiary amine groups in a structure like Leucocrystal violet, the ¹⁵N chemical shift is anticipated to be in the typical range for arylamines. This precise chemical shift value is sensitive to factors such as solvent polarity and pH, offering insights into intermolecular interactions.

Interactive Data Table: Predicted ¹⁵N NMR Chemical Shift for this compound

CompoundSolventPredicted ¹⁵N Chemical Shift (ppm)
This compoundCDCl₃-320 to -340

Note: The predicted chemical shift is relative to liquid ammonia (NH₃) at 0 ppm.

¹H-¹⁵N Correlation Spectroscopy (e.g., HMBC, HSQC) for Connectivity Assignment

Two-dimensional correlation spectroscopy is essential for confirming the structure of this compound by establishing connections between protons and the labeled nitrogen atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would detect correlations between the ¹⁵N nuclei and the protons directly attached to them. However, in this compound, the nitrogen atoms are tertiary and have no directly attached protons. Therefore, an HSQC spectrum would not show any ¹H-¹⁵N correlations.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is more informative for this molecule as it reveals correlations between nuclei separated by two or three bonds. In the ¹H-¹⁵N HMBC spectrum of this compound, correlations would be expected between the ¹⁵N nuclei and the protons of the N-methyl groups, as well as the aromatic protons on the phenyl rings. These correlations would definitively confirm the connectivity around the nitrogen atoms.

Interactive Data Table: Expected ¹H-¹⁵N HMBC Correlations for this compound

¹⁵N AtomCorrelating ProtonsNumber of Bonds
NN-CH₃ (¹H)2
Northo-Aromatic (¹H)3

Investigation of Dynamic Processes and Conformation via ¹⁵N NMR

¹⁵N NMR can be a sensitive probe for studying dynamic processes such as conformational changes and restricted bond rotations. For Leucocrystal violet, the rotation of the three N,N-dimethylaminophenyl rings around the central methane (B114726) carbon is a potential dynamic process.

By acquiring ¹⁵N NMR spectra at different temperatures, it may be possible to observe changes in the line shape of the ¹⁵N resonance. At higher temperatures, rapid rotation would lead to a sharp, averaged signal. If the rotation is slowed at lower temperatures, broadening or even splitting of the ¹⁵N signal could occur if the nitrogen environments become inequivalent on the NMR timescale. Such studies would provide valuable data on the energy barriers associated with these conformational dynamics.

Mass Spectrometry (MS) Applications for Labeled Compounds

The incorporation of three ¹⁵N atoms provides a distinct mass signature that is invaluable in mass spectrometric analyses. The exact molecular weight of Leucocrystal violet (C₂₅H₃₁N₃) is 373.2518 g/mol nih.gov. For this compound, the mass will increase due to the heavier nitrogen isotopes.

High-Resolution Mass Spectrometry for Isotopic Purity and Composition Assessment

High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of this compound, allowing for the confirmation of its elemental composition and the assessment of its isotopic purity.

The theoretical exact mass of this compound can be calculated and compared to the experimentally measured mass. The difference, or mass error, should be within a few parts per million (ppm) for a confident identification. HRMS can also distinguish the fully labeled compound from partially labeled species or unlabeled impurities, which is crucial for quantitative applications using the labeled compound as an internal standard.

Interactive Data Table: Theoretical Exact Masses for Leucocrystal Violet Isotopologues

CompoundMolecular FormulaTheoretical Exact Mass (m/z)
Leucocrystal violetC₂₅H₃₁¹⁴N₃373.2518
This compoundC₂₅H₃₁¹⁵N₃376.2429

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion and its subsequent fragmentation to produce product ions. This technique is used to elucidate the structure of a molecule and to develop sensitive and selective quantitative methods.

For Leucocrystal violet, a known fragmentation pathway involves the loss of one of the N,N-dimethylaminophenyl groups. In an MS/MS experiment on the protonated molecule [M+H]⁺, the precursor ion of this compound would be at m/z 377.2502. The fragmentation of this ion would result in product ions where the mass of any nitrogen-containing fragment is shifted by the number of ¹⁵N atoms it contains. This predictable mass shift provides a high degree of confidence in the identification of the compound and its fragments.

A common fragmentation for Leucocrystal violet in positive ion mode is the loss of a dimethylaniline moiety. For the unlabeled compound, the precursor ion is m/z 374, which fragments to ions at m/z 238 and 358 ingenieria-analitica.com. For the ¹⁵N₃ labeled compound, these fragments would be expected to shift accordingly.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss
377.2502241.1440C₈H₁₁¹⁵N
377.2502361.2343CH₄

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy is a powerful analytical tool that investigates the molecular vibrations of a compound. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. Consequently, the substitution of an atom with one of its isotopes, which alters the atomic mass without changing the electronic structure, induces a predictable shift in the vibrational frequencies. This phenomenon, known as the isotopic effect, is fundamental to the spectroscopic characterization of isotopically labeled molecules like this compound.

Raman spectroscopy is a light scattering technique that provides detailed information about the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic light source, such as a laser, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies, a phenomenon known as Raman scattering. The difference in frequency between the incident and scattered light corresponds to the vibrational energy levels of the molecule.

In the context of this compound, the substitution of ¹⁴N with ¹⁵N in the three N,N-dimethylamino groups is expected to cause a discernible shift in the Raman bands associated with the vibrations of these groups. The heavier ¹⁵N isotope leads to a decrease in the vibrational frequency of the C-N bonds and other modes involving the nitrogen atoms. This downshift can be precisely measured and provides a direct confirmation of successful isotopic labeling. Furthermore, the analysis of these isotopic shifts can aid in the unambiguous assignment of specific vibrational modes, which can be challenging for complex molecules like Leucocrystal violet.

The table below presents a selection of key Raman active vibrational modes for Leucocrystal violet and the theoretically expected shifts upon ¹⁵N₃ substitution. These assignments are based on data from structurally similar molecules, such as N,N-dimethylaniline, and theoretical calculations.

Vibrational ModeUnlabeled Leucocrystal Violet (cm⁻¹)This compound (cm⁻¹)Expected Isotopic Shift (Δcm⁻¹)Assignment
ν(C-N) stretch~1350~1330~20Stretching of the bond between the central carbon and the nitrogen of the dimethylamino group.
ν(N-CH₃) sym. stretch~2800~2790~10Symmetric stretching of the nitrogen-methyl group bonds.
δ(Phenyl Ring)~1600~1600NegligibleIn-plane bending of the phenyl rings, largely unaffected by N substitution.
γ(C-H) out-of-plane~830~830NegligibleOut-of-plane bending of the C-H bonds on the phenyl rings.

Note: The presented wavenumber values are approximate and based on theoretical expectations and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is an absorption spectroscopy technique that measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state. The specific frequencies of IR radiation that a molecule absorbs are characteristic of its molecular structure and the types of chemical bonds present.

Similar to Raman spectroscopy, IR spectroscopy is highly sensitive to isotopic substitution. For this compound, the most significant impact of the ¹⁵N labeling is observed in the vibrational modes directly involving the nitrogen atoms. The C-N stretching and bending vibrations are particularly informative. The increased reduced mass of the ¹⁵N-containing bonds results in a shift of the corresponding absorption bands to lower wavenumbers (a redshift).

By comparing the IR spectrum of this compound with that of its unlabeled counterpart, it is possible to identify and assign the nitrogen-related vibrational modes with a high degree of confidence. This detailed analysis provides valuable insights into the molecular structure and bonding environment of the N,N-dimethylamino groups.

The following table details the characteristic IR absorption bands for Leucocrystal violet and the predicted shifts for this compound. The assignments are derived from established group frequencies and spectroscopic data of related aromatic amines.

Vibrational ModeUnlabeled Leucocrystal Violet (cm⁻¹)This compound (cm⁻¹)Expected Isotopic Shift (Δcm⁻¹)Assignment
ν(C-N) stretch~1350~1330~20Stretching vibration of the bond connecting the phenyl ring to the nitrogen atom.
ν(Aromatic C=C) stretch~1600, ~1500~1600, ~1500NegligibleStretching vibrations within the aromatic rings.
δ(CH₃) deformation~1450~1450NegligibleBending vibrations of the methyl groups.
γ(C-H) out-of-plane bend~830~830NegligibleOut-of-plane bending of C-H bonds on the substituted phenyl rings.

Note: The presented wavenumber values are approximate and based on theoretical expectations and data from analogous compounds. Actual experimental values may vary.

Mechanistic Studies of Chemical Reactivity and Transformation

Reaction Kinetics and Rate Constant Determination in Leucocrystal Violet-15N3 Systems

The core reaction of LCV is its oxidation to the intensely colored Crystal Violet cation (CV⁺). researchgate.net This transformation is central to its practical applications and is a key area of kinetic study.

The oxidation of Leucocrystal Violet is a critical reaction, often catalyzed by the heme group in hemoglobin. tritechforensics.comresearchgate.net In the presence of an oxidizing agent like hydrogen peroxide, hemoglobin acts as a peroxidase, facilitating the rapid conversion of the colorless LCV to the purple CV⁺. researchgate.netbvda.combvda.com The general reaction involves the removal of a hydride ion from the central carbon of LCV, leading to the formation of the planar, conjugated triphenylmethane (B1682552) dye. researchgate.netresearchgate.net

Reaction conditions have a significant impact on the rate of both LCV oxidation and CV⁺ reduction.

Concentration of Reactants : The rate of color formation (oxidation) or fading (reduction) is dependent on the concentration of the reactants. For the reaction of Crystal Violet with sodium hydroxide (B78521), increasing the concentration of NaOH significantly decreases the time required for the purple color to fade. nih.gov For instance, with a fixed CV concentration of 1.0 × 10⁻⁴ M, increasing the NaOH concentration from 0.05 M to 0.5 M reduced the reaction time from 40 minutes to 3 minutes and 30 seconds. nih.gov

pH : The structure and color of Crystal Violet are dependent on pH. weebly.com The rate of its reaction with hydroxide ions is directly tied to the pH of the solution. nih.gov Similarly, the biodegradation of Crystal Violet by microorganisms has been shown to be significantly dependent on pH, with optimal degradation occurring at pH 5 in one study. nih.gov

Light : LCV solutions can slowly oxidize and darken when exposed to light and air. bvda.com Background staining can occur under intense light due to the photoionization of the dye, which is a source of error in its forensic application. cbdiai.org Therefore, reactions and storage are typically conducted in dark-colored containers. bvda.comcbdiai.org

Below is a data table illustrating the effect of reactant concentrations on the reaction time for the decolorization of Crystal Violet by NaOH.

Initial CV Concentration (M)Initial NaOH Concentration (M)Reaction Time
1.0 x 10⁻⁴0.0540 min
1.0 x 10⁻⁴0.120 min
1.0 x 10⁻⁴0.36 min 30 s
1.0 x 10⁻⁴0.53 min 30 s

Elucidation of Reaction Mechanisms Using Isotopic Tracers

The use of this compound provides a distinct advantage in mechanistic studies. The ¹⁵N isotope acts as a stable, heavy tracer that allows researchers to follow the fate of the nitrogen atoms through complex reaction pathways without altering the fundamental chemical reactivity of the molecule.

In studies of LCV's degradation or its reactions with other molecules, the ¹⁵N label is invaluable. Many degradation pathways for triphenylmethane dyes involve N-dealkylation, where methyl groups are removed from the nitrogen atoms. nih.gov By using LCV-15N3, researchers can employ techniques like mass spectrometry to track the ¹⁵N-containing fragments. This allows for the unambiguous identification of nitrogen-bearing intermediates and final products, helping to piece together the step-by-step transformation pathway. For example, in a biodegradation study, if an intermediate such as N,N-dimethylaminophenol is formed, its ¹⁵N-labeled variant could be definitively identified, confirming the specific bond cleavages that occurred. nih.gov

A kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kₗ) to that of the heavy one (kₕ). wikipedia.org Measuring the ¹⁵N KIE in reactions involving LCV-15N3 can provide profound insight into the reaction mechanism.

If a bond to one of the nitrogen atoms is being formed or broken in the rate-determining step of a reaction, a primary KIE will be observed. If the bonding environment of the nitrogen atom changes, but the bond itself is not broken, a smaller, secondary KIE may be observed. wikipedia.org For example, in the oxidation of LCV-15N3, if the rate-limiting step involves a change in the hybridization or bonding of the nitrogen's lone pair of electrons as the molecule planarizes, a small but measurable KIE could be detected. Studies on other systems have successfully used ¹⁵N KIEs to identify rate-determining steps, such as the collapse of a carbinolamine intermediate in an enzyme-catalyzed reaction, which showed a ¹⁵N intrinsic isotope effect of 1.034. nih.gov A similar approach with LCV-15N3 could elucidate whether nitrogen is directly involved in the rate-limiting step of its oxidation or degradation.

Degradation Pathways and Stability of this compound

Leucocrystal Violet is known to be unstable under certain conditions. Its working solution is sensitive to light and atmospheric oxygen, which can cause slow oxidation to the colored Crystal Violet form, leading to darkened solutions and potential background staining in forensic applications. bvda.comcbdiai.org For this reason, it is recommended that solutions be stored in dark, refrigerated containers to maximize shelf life. bvda.com The working solution is generally considered to have a shelf life ranging from one to three months. cbdiai.orgforensicresources.org

The degradation of the colored form, Crystal Violet, has been studied more extensively, particularly in the context of bioremediation. These pathways are relevant to LCV, as it would likely first oxidize to CV before undergoing similar degradation. Studies using bacteria and fungi have shown that CV can be biodegraded into smaller, less toxic compounds. nih.govnih.gov A common degradation pathway involves sequential N-demethylation, followed by the cleavage of the triphenylmethane structure. nih.gov

Identified intermediates from the microbial degradation of Crystal Violet include:

4-(dimethylamino)benzophenone (B186975)

3-dimethylaminophenol (B24353)

Benzyl alcohol

Benzaldehyde

N,N-dimethylaminophenol nih.gov

Michler's ketone nih.gov

These intermediates suggest that the degradation process involves cleavage of the molecule's core structure and modification of the nitrogen-containing functional groups. nih.govnih.gov The use of LCV-15N3 in such studies would be instrumental in confirming the fate of the nitrogen atoms throughout these complex degradation cascades.

Oxidative Degradation Processes

Leucocrystal violet (LCV), a colorless, reduced form of crystal violet, undergoes oxidative degradation to produce the intensely colored crystal violet cation. This transformation is the basis for its use as a sensitive colorimetric reagent, particularly in forensic science for the detection of latent bloodstains. bvda.combvda.com The oxidation process is primarily facilitated by strong oxidizing agents, often in the presence of a catalyst.

The most common oxidative system employed involves hydrogen peroxide (H₂O₂). In forensic applications, the heme group within hemoglobin acts as a potent catalyst for this reaction. bvda.comresearchgate.net The iron in the heme group cycles between its ferric (Fe³⁺) and ferryl (Fe⁴⁺=O) states, facilitating the transfer of an oxygen atom from hydrogen peroxide to the leucocrystal violet molecule. This process results in the formation of the triphenylmethane dye, crystal violet, which imparts a characteristic deep purple color. researchgate.net

In the absence of a potent catalyst like heme, the oxidation of leucocrystal violet by hydrogen peroxide is slow. However, exposure to atmospheric oxygen and light can also induce a gradual oxidation, leading to a background coloration over time. bvda.com This underscores the sensitivity of the compound to oxidative conditions.

Component Function in Oxidative Degradation Reference
Leucocrystal Violet (LCV)Substrate for oxidation; colorless precursor bvda.com
Hydrogen Peroxide (H₂O₂)Oxidizing agent; provides the oxygen atom for the reaction bvda.comresearchgate.net
Hemoglobin (Heme)Catalyst; facilitates the transfer of oxygen from H₂O₂ to LCV researchgate.net
5-Sulfosalicylic AcidFixative; localizes the reaction by fixing blood proteins bvda.comforensicresources.org

Photodegradation Mechanisms

The primary photodegradation pathway for leucocrystal violet involves its photo-oxidation to crystal violet. Exposure to light, particularly in the presence of oxygen, can provide the energy required to initiate the oxidation process, resulting in the formation of the colored triphenylmethane dye. bvda.com This light-induced color change is a key consideration in the storage and handling of LCV reagents, which are typically kept in dark containers to prevent premature degradation. bvda.com

While the direct photodegradation of leucocrystal violet itself is primarily its oxidation, the subsequent photodegradation of the resulting crystal violet is more complex and has been the subject of more extensive study. Once formed, crystal violet can undergo further degradation through various mechanisms, including N-demethylation and the oxidative cleavage of the aromatic rings. These processes lead to the formation of smaller, colorless degradation products.

It is important to note that the detailed mechanistic pathways for the direct photodegradation of leucocrystal violet, other than its oxidation to crystal violet, are not extensively documented in the scientific literature. The focus has predominantly been on the degradation of its colored, oxidized form.

Process Description Key Factors Reference
Photo-oxidation of LCVConversion of colorless leucocrystal violet to colored crystal violet.Light, Oxygen bvda.com
N-demethylation of Crystal VioletSubsequent degradation of crystal violet involving the removal of methyl groups from the nitrogen atoms.LightN/A
Oxidative Cleavage of Crystal VioletBreakdown of the triphenylmethane structure of crystal violet into smaller aromatic compounds.Light, Oxidizing speciesN/A

Computational Chemistry and Theoretical Modeling of Leucocrystal Violet 15n3

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of LCV-15N3. These methods, particularly ab initio approaches like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed picture of electron distribution and bonding.

The electronic structure of LCV is characterized by three aniline (B41778) rings bonded to a central methane (B114726) carbon. The molecule is non-planar, with the phenyl rings adopting a propeller-like conformation. This arrangement minimizes steric hindrance between the dimethylamino groups. The central carbon atom is sp3 hybridized, resulting in a tetrahedral geometry.

Key insights from electronic structure calculations include the distribution of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions. In LCV, the HOMO is typically localized on the electron-rich dimethylamino-substituted phenyl rings, making these sites susceptible to electrophilic attack or oxidation. The LUMO, conversely, is distributed more across the central part of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and the energy required for electronic excitation. For LCV, this gap is relatively large, consistent with its colorless nature.

Density Functional Theory (DFT) Studies on Molecular Conformation and Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT studies on LCV provide reliable data on its geometry and various molecular properties.

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the equilibrium geometry of the LCV molecule can be optimized. These calculations confirm the non-planar, triphenylmethane (B1682552) core structure. The C-N bond lengths and the torsion angles of the phenyl rings with respect to the central methane carbon are key conformational parameters determined with high accuracy.

DFT can also be used to calculate a range of molecular properties. The dipole moment, polarizability, and molecular electrostatic potential (MEP) map are valuable descriptors of the molecule's charge distribution and intermolecular interaction potential. The MEP for LCV highlights the negative potential around the nitrogen atoms of the dimethylamino groups, indicating these are the primary sites for protonation.

Below is an interactive table summarizing typical geometric parameters for Leucocrystal Violet calculated using DFT.

ParameterDescriptionTypical Calculated Value
C-C (central to phenyl)Bond length between the central carbon and a phenyl ring carbon~1.53 Å
C-N (phenyl to amino)Bond length between a phenyl ring carbon and a dimethylamino nitrogen~1.37 Å
Phenyl Torsion AngleThe dihedral angle defining the rotation of a phenyl ring~45-50°

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For LCV-15N3, the prediction of 15N NMR chemical shifts would be of particular interest.

The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR chemical shifts. The process involves first optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic shielding values for each nucleus. These values are then referenced against a standard (e.g., nitromethane (B149229) for 15N) to predict the chemical shifts.

The table below illustrates the kind of data that would be generated from a theoretical NMR prediction for the key atoms in LCV-15N3.

NucleusPredicted Isotropic Shielding (ppm)Predicted Chemical Shift (ppm)
15N(Calculated Value)(Calculated vs. Standard)
13C (central)(Calculated Value)(Calculated vs. TMS)
1H (methine)(Calculated Value)(Calculated vs. TMS)

Reaction Pathway Analysis and Transition State Modeling

A significant application of computational chemistry to LCV is in modeling its reaction pathways, most notably its oxidation to the intensely colored crystal violet cation. This reaction is the basis for its use in forensic tests.

Theoretical modeling can map out the potential energy surface for this reaction. By identifying the reactants, products, and any intermediates, and then locating the transition states that connect them, a detailed reaction mechanism can be proposed. Transition state theory can then be used to calculate reaction rates.

For the oxidation of LCV, computational studies would focus on the initial steps involving the abstraction of the hydride ion from the central carbon atom. The geometry of the transition state would reveal the concerted motions of the atoms as the molecule flattens and develops the conjugated system responsible for the color of crystal violet. The activation energy for this process, which is the energy difference between the reactants and the transition state, can be calculated to understand the reaction kinetics.

These models can also explore the influence of different oxidants and solvent effects on the reaction pathway and energetics, providing a comprehensive understanding of this important chemical transformation.

Applications in Advanced Analytical Methodologies

Leucocrystal Violet-15N3 as an Internal Standard in Quantitative Analysis

The use of stable isotope-labeled analogs as internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography and mass spectrometry. symeres.comcrimsonpublishers.com this compound, due to its isotopic labeling, is theoretically an ideal internal standard for the quantification of its unlabeled counterpart, Leucocrystal violet (LCV), and related triphenylmethane (B1682552) dyes.

Stable Isotope Dilution Assays (SIDA) for Enhanced Precision

Stable Isotope Dilution Assays (SIDA) are a powerful analytical technique for the precise and accurate quantification of analytes in complex matrices. imreblank.ch In a typical SIDA workflow, a known amount of the isotopically labeled standard, in this case, this compound, is added to a sample containing the unlabeled analyte (Leucocrystal violet). The labeled and unlabeled compounds are then extracted and analyzed together, typically by a mass spectrometry-based method. nih.gov

Because the ¹⁵N-labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. nih.gov By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, the initial concentration of the analyte in the sample can be determined with high precision, as this ratio is largely unaffected by variations in sample recovery or instrument response. waters.comresearchgate.net

Hypothetical Data for a Stable Isotope Dilution Assay of Leucocrystal Violet

The following interactive table illustrates the principles of a Stable Isotope Dilution Assay for the quantification of Leucocrystal violet in a hypothetical fish tissue sample using this compound as an internal standard.

Sample IDLCV-15N3 Spiked (ng)LCV Peak AreaLCV-15N3 Peak AreaPeak Area Ratio (LCV / LCV-15N3)Calculated LCV Concentration (ng/g)
Blank10150500000.0030.06
Sample 11025000495000.50510.1
Sample 21015000480000.3136.26
Sample 31045000510000.88217.64

This table is for illustrative purposes only and does not represent actual experimental data.

Mitigation of Matrix Effects in Complex Samples

Matrix effects are a significant challenge in quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal and, consequently, inaccurate quantification. waters.comchromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to mitigate matrix effects. researchgate.net Since the labeled internal standard has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute during chromatography and experience the same degree of ion suppression or enhancement. thermofisher.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively canceled out, leading to more accurate and reliable quantitative results. waters.comresearchgate.net

Tracer Applications in Chemical and Biological Systems

The stable isotope ¹⁵N is a powerful tool for tracing the fate of nitrogen-containing compounds in various chemical and biological systems. wikipedia.orgiaea.org this compound, with its labeled nitrogen atoms, could theoretically be employed as a tracer to investigate a range of processes.

Monitoring Elemental Cycling and Biodegradation Processes

¹⁵N-labeled compounds are extensively used in environmental science to study the nitrogen cycle. wikipedia.orgalfa-chemistry.com In a hypothetical scenario, this compound could be introduced into a model ecosystem to trace the environmental fate of triphenylmethane dyes. By monitoring the incorporation of ¹⁵N into various environmental compartments (e.g., soil, water, microorganisms), researchers could gain insights into the pathways and rates of its degradation and transformation. frontiersin.orgnau.edu

For instance, if this compound were to undergo biodegradation, the ¹⁵N label could be tracked into microbial biomass or breakdown products, providing direct evidence of the degradation process and helping to identify the microorganisms involved. nih.goviaea.org

Probing Molecular Interactions and Binding Events

While there is no specific research on this application for this compound, ¹⁵N labeling is a key technique in structural biology for studying molecular interactions, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.com In principle, if Leucocrystal violet were to bind to a biological macromolecule, the ¹⁵N label could serve as a probe to identify the binding site and characterize the interaction. Changes in the NMR spectrum of the ¹⁵N atoms upon binding could provide information about the chemical environment of the binding pocket.

Development of Novel Spectrophotometric Assays using Labeled Analogs

The development of novel spectrophotometric assays can sometimes be facilitated by the use of isotopically labeled analogs, although this is less common than their use in mass spectrometry. One potential, albeit theoretical, application of this compound in this area could involve leveraging the kinetic isotope effect.

The substitution of ¹⁴N with ¹⁵N can lead to a slight change in the rate of chemical reactions involving the nitrogen atom. While typically small, this kinetic isotope effect could be exploited in a carefully designed enzymatic or chemical reaction where the conversion of Leucocrystal violet to a colored species is the basis of a spectrophotometric assay. By comparing the reaction rates of the labeled and unlabeled compounds, it might be possible to elucidate reaction mechanisms or develop more sensitive assay conditions. However, it should be noted that the magnitude of the nitrogen kinetic isotope effect is often subtle and may not be practical for all spectrophotometric applications.

Detection of Specific Analytes (e.g., Antimony, Phosphate)

The chemical properties of this compound facilitate its use in colorimetric assays for the quantification of specific inorganic analytes, such as antimony and phosphate (B84403). These methods are valued for their simplicity and sensitivity.

Antimony Detection

A sensitive analytical method has been developed for the determination of antimony in various samples. The methodology is based on the reaction of antimony with iodide, which liberates iodine. This liberated iodine then acts as an oxidizing agent, selectively transforming the colorless leucocrystal violet into the intensely colored crystal violet dye. The resulting dye exhibits maximum absorbance at a wavelength of 590 nm, and the intensity of the color is directly proportional to the concentration of antimony in the sample. This relationship allows for quantitative measurement. The method is effective within a specific concentration range as detailed in the table below.

Table 1: Analytical Parameters for Antimony Detection using Leucocrystal Violet

Parameter Value
Analyte Antimony
Principle Oxidation of LCV by iodine liberated from the Sb-Iodide reaction
Wavelength of Max. Absorbance (λmax) 590 nm

Phosphate Detection

Leucocrystal violet is also employed in a straightforward colorimetric technique for the quantitative detection of inorganic phosphate in aqueous samples, including natural and drinking water. vjs.ac.vn In this method, LCV reacts directly with inorganic phosphate (PO₄³⁻) to form a violet-colored leuco crystal violet phosphate (LCV-P) complex. researchgate.net The intensity of this complex, which shows maximum absorbance at 583 nm, corresponds to the phosphate concentration. vjs.ac.vnresearchgate.net This assay has demonstrated high sensitivity and selectivity for phosphate, making it a valuable tool for routine water quality monitoring to control eutrophication from phosphate over-enrichment. vjs.ac.vnresearchgate.net

Table 2: Performance of LCV-Based Colorimetric Assay for Phosphate

Parameter Value
Analyte Inorganic Phosphate (PO₄³⁻)
Principle Formation of a colored LCV-Phosphate complex
Wavelength of Max. Absorbance (λmax) 583 nm
Limit of Detection (LOD) 0.25 µM

Optimization of Sensitivity and Selectivity in Analytical Methods

A primary advantage of using this compound in analytical chemistry is the ability to develop methods with high sensitivity and selectivity.

Enhancing Sensitivity

The high molar absorptivity of the oxidized product, crystal violet, is the foundation of the sensitivity achieved in LCV-based assays. The conversion from a colorless compound to a strongly colored one provides a distinct and easily measurable signal even at low analyte concentrations. researchgate.net For instance, in the detection of hydrogen peroxide, LCV is oxidized in the presence of the biocatalyst peroxidase, allowing for detection at low micromolar concentration levels. researchgate.net This catalytic amplification, where a single molecule of a catalyst can process many LCV molecules, significantly enhances the sensitivity of the detection method. Optimization of reaction conditions, such as pH, is crucial; for example, the oxidation of LCV by hydrogen peroxide shows maximum efficacy at a pH of 4.23, leading to the strongest signal and thus the highest sensitivity. researchgate.net

Improving Selectivity

Selectivity in LCV-based methods is achieved by controlling the reaction conditions so that the oxidation of LCV is triggered specifically by the target analyte or a product of a reaction involving the analyte.

Specific Reagents: In the antimony detection method, the use of iodide ensures that the oxidation of LCV is initiated by the iodine liberated specifically from the reaction with antimony, lending selectivity to the assay.

Coupling with Separation Techniques: For complex matrices, such as biological samples, selectivity is dramatically improved by coupling the LCV detection method with powerful separation techniques like high-performance liquid chromatography (HPLC). researchgate.netsigmaaldrich.com In the analysis of fish tissue for crystal violet and its metabolite, leucocrystal violet, samples are first extracted and then purified using techniques like immunoaffinity column chromatography before HPLC analysis. researchgate.net This cleanup step removes interfering compounds from the matrix, ensuring that the detector response is solely due to the analytes of interest. researchgate.netresearchgate.net

Controlled Reaction Environments: In the colorimetric assay for phosphate, the formation of the specific LCV-P complex under optimized conditions ensures that the method is highly selective towards phosphate ions in water samples. vjs.ac.vnresearchgate.net

By leveraging the inherent properties of the LCV to crystal violet transformation and combining it with optimized reaction chemistry and advanced instrumentation, analytical methods with exceptional sensitivity and selectivity can be developed for a variety of target molecules.

Interference and Matrix Effects in Labeled Leucocrystal Violet Assays

Characterization of Interference from Co-existing Chemical Species

Interference in chemical analysis occurs when a substance other than the analyte of interest alters the final measurement. In the context of Leucocrystal violet-15n3 assays, these interferences can arise from various sources, leading to either erroneously high or low quantification of the target analyte.

One well-documented source of interference in the analysis of the unlabeled Leucocrystal Violet (LCV) is the pre-treatment of samples with ninhydrin. This is particularly relevant in forensic applications where both substances may be used to visualize latent prints. Research has shown that subsequent treatment of a surface with an acidic LCV-hydrogen peroxide solution after ninhydrin application can lead to the rapid decolorization of both the ninhydrin-developed print and the bloodstain itself, with no formation of the characteristic violet color of Crystal Violet ojp.gov. This interference is attributed to two primary factors: the preferential oxidation of Ruhemann's Purple (the product of the ninhydrin reaction) or its hydrolysis products over LCV, and the decomposition of heme in the acidic hydrogen peroxide solution ojp.gov. While this research focuses on the colorimetric detection of LCV, the underlying chemical reactions that consume the reagents can also impact the quantification of this compound in a mass spectrometry-based assay.

Other potential sources of chemical interference in this compound assays can include the presence of strong oxidizing or reducing agents in the sample matrix. These can chemically alter the this compound molecule, affecting its chromatographic behavior and mass spectrometric response.

Table 1: Potential Chemical Interferences in this compound Assays

Interfering SpeciesPotential Effect on this compoundAnalytical Method Affected
Ninhydrin (and its reaction products)Consumption of oxidizing agent, preventing the intended reaction of LCV.Colorimetric and Mass Spectrometry
Strong Oxidizing AgentsUncontrolled oxidation of this compound.Mass Spectrometry
Strong Reducing AgentsPrevention of the desired oxidative conversion for some detection methods.Colorimetric and Mass Spectrometry

Assessment of Matrix Effects in Diverse Sample Types

Matrix effects are a significant challenge in quantitative LC-MS/MS analysis. They are caused by co-eluting endogenous or exogenous components of the sample matrix that can either suppress or enhance the ionization of the analyte and its internal standard in the mass spectrometer's ion source. The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for these effects, as both the analyte and the standard are expected to be equally affected.

The extent of matrix effects can vary significantly depending on the complexity and composition of the sample matrix. For instance, the analysis of Leucocrystal violet in aquaculture products such as fish and shrimp is a common application due to its illegal use as an antifungal agent. These matrices are complex and can introduce a variety of interfering substances.

Validation studies for the determination of Leucocrystal violet in seafood have demonstrated the importance of evaluating matrix effects. In a study on the confirmatory analysis of malachite green, leucomalachite green, crystal violet, and leucocrystal violet in salmon, the method was validated according to the criteria defined in Commission Decision 2002/657/EC, which includes an assessment of matrix effects nih.gov. Another study validated an LC-MS/MS method for these same compounds in fish and shrimp, also determining parameters such as decision limit, detection capability, and matrix effect researchgate.netnih.gov. The recoveries of LCV in fortified shrimp samples were found to be in the range of 71.8% researchgate.netnih.gov.

Table 2: Recovery of Leucocrystal Violet in Fortified Aquaculture Samples

Sample MatrixFortification Level (µg/kg)Mean Recovery (%)Reference
Shrimp2.071.8 researchgate.netnih.gov
Salmon1.095 nih.gov
Salmon1.592 nih.gov
Salmon2.090 nih.gov

These data highlight that even with the use of an internal standard, the efficiency of the extraction process can be influenced by the sample matrix.

Strategies for Interference Mitigation and Sample Pre-treatment

To minimize the impact of both chemical interferences and matrix effects on the accuracy of this compound assays, various strategies for interference mitigation and sample pre-treatment are employed. The choice of strategy depends on the nature of the interference, the complexity of the sample matrix, and the analytical technique being used.

Sample Preparation and Clean-up:

A crucial step in mitigating matrix effects is the effective removal of interfering components from the sample extract before analysis. Several techniques are commonly used for the analysis of Leucocrystal violet and its metabolites in complex matrices:

Liquid-Liquid Extraction (LLE): This classic technique is used to separate the analytes of interest from the sample matrix based on their differential solubility in two immiscible liquid phases. For the analysis of triphenylmethane (B1682552) dyes in fish, residues are often extracted from tissues with a buffer and an organic solvent like acetonitrile (B52724), followed by partitioning into dichloromethane fda.gov.

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for sample clean-up. It involves passing the sample extract through a solid sorbent that retains either the analytes or the interfering components. For the analysis of Leucocrystal violet in fish and shrimp, strong cation-exchange (SCX) SPE cartridges have been successfully used to purify the extracts researchgate.netnih.gov.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology has gained popularity for the analysis of residues in food matrices. A modified QuEChERS procedure has been developed for the rapid and efficient determination of malachite green, leucomalachite green, crystal violet, and leucocrystal violet in fish tissue. This method involves an extraction step followed by a dispersive solid-phase extraction (d-SPE) clean-up to remove matrix components nih.gov. The use of a reversed-phase/strong anion exchange (C18SAX) adsorbent in the d-SPE step was found to significantly improve recovery nih.gov.

Chromatographic Separation:

Optimizing the liquid chromatography separation is another key strategy to mitigate matrix effects. By achieving good chromatographic resolution between the analyte of interest and co-eluting matrix components, the likelihood of ion suppression or enhancement can be reduced. The use of modern LC columns, such as those with smaller particle sizes (e.g., UPLC) or different stationary phase chemistries, can significantly improve separation efficiency.

Table 3: Overview of Sample Pre-treatment Strategies for Leucocrystal Violet Analysis

Pre-treatment TechniquePrincipleApplication ExampleKey Advantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquidsExtraction of LCV from fish tissue using acetonitrile and dichloromethane fda.govSimple, cost-effective
Solid-Phase Extraction (SPE)Selective retention on a solid sorbentClean-up of fish and shrimp extracts using strong cation-exchange cartridges researchgate.netnih.govHigh selectivity and clean-up efficiency
QuEChERSExtraction followed by dispersive SPEAnalysis of LCV in fish tissue with C18SAX d-SPE clean-up nih.govHigh throughput, reduced solvent consumption

By combining the use of an appropriate isotopically labeled internal standard like this compound with robust sample pre-treatment and optimized chromatographic conditions, it is possible to develop accurate and reliable quantitative assays for this compound in a variety of complex matrices.

Future Directions and Emerging Research Avenues for Leucocrystal Violet 15n3

Integration with Advanced Hyphenated Analytical Techniques

The primary role of Leucocrystal violet-15N3 is to ensure the reliability of quantitative methods, and its future is tied to the evolution of advanced analytical instrumentation. Hyphenated techniques, which couple separation and detection methods, are at the forefront of this evolution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most significant area of application for this compound is in LC-MS/MS methods. This technique is widely used for the trace-level detection and quantification of Crystal Violet (CV) and its metabolite, LCV, in various matrices like fish, shrimp, and other aquaculture products. researchgate.netnih.govwaters.com Future research will focus on developing ultra-sensitive LC-MS/MS methods to meet increasingly stringent regulatory limits for these banned substances. nih.govfda.gov The use of this compound as an internal standard is crucial in these methods to correct for matrix effects and ensure accurate quantification, with detection capabilities reaching sub-microgram per kilogram (µg/kg) levels. nih.gov

Advanced LC-MS/MS platforms, such as those utilizing high-resolution mass spectrometry (HRMS), are an emerging avenue. These technologies would allow for not only the quantification of LCV but also for the simultaneous screening of a broader range of contaminants and the identification of unknown metabolites or degradation products. The stable isotope label in this compound provides a distinct mass shift, making it an ideal internal standard for these complex analyses.

Research Findings on LC-MS/MS for LCV Analysis:

TechniqueMatrixKey FindingsReference
LC-MS/MSFish and ShrimpValidated a quantitative method for simultaneous analysis of malachite green, crystal violet, and their leuco metabolites. Determined decision limits (CCα) and detection capabilities (CCβ). nih.gov
LC-MS/MSSalmonDeveloped a method with accuracy between 77% and 113% and precision (RSD) less than 13% for LCV at fortification levels of 1-2 µg/kg. researchgate.net
UPLC-MS/MSShrimpA modified QuEChERS sample preparation method was used, providing a fast and efficient analysis with little to no matrix effects. waters.com
LC-MS/MSAquaculture ProductsValidated AOAC Official Method 2012.25 for a wide variety of seafood products, demonstrating accuracy of >85% and a limit of quantification < 1.0 µg/kg. fda.gov

Exploration of Novel Application Domains in Chemical Science

While the established use of Leucocrystal violet is in forensic science for blood detection and in food safety, the precise quantitative capabilities enabled by this compound are opening up new research domains.

Forensic Science: In forensics, LCV is a well-known reagent for the presumptive testing and enhancement of latent bloodstains. forensicresources.orgbvda.comcrime-scene-investigator.net However, emerging research is moving beyond qualitative detection towards more quantitative and objective analyses of crime scene evidence. The use of this compound with mass spectrometry could be pivotal in developing methods to accurately determine the quantity of blood present, which could have implications for crime scene reconstruction. Furthermore, there is growing interest in techniques to determine the age of bloodstains, and quantitative measurements of the degradation of hemoglobin and other blood components, tracked against a stable internal standard, could provide a basis for such methods. spectroscopyonline.com

Cultural Heritage Science: A novel and developing application is in the analysis of cultural heritage materials. Crystal Violet was used as a colorant in historical inks and paints. nih.gov It is known to be fugitive, meaning it fades over time, especially when exposed to light. Understanding the degradation pathways and kinetics of such dyes is crucial for the preservation and conservation of historical artifacts. LC-MS/MS analysis can identify the various demethylated and oxidized degradation products of Crystal Violet. nih.gov The use of this compound would be instrumental in developing quantitative methods to track the rate of degradation under different environmental conditions, providing valuable data for conservators.

Cell Biology and Biofilm Assays: Crystal Violet is widely used in cell biology to stain attached cells and quantify biofilm formation. abcam.comnih.gov Adherent cells are stained, and the amount of dye taken up is proportional to the cell number. While this is typically a colorimetric assay, a shift towards mass spectrometry-based methods could offer higher sensitivity and specificity. In such advanced assays, this compound could serve as an internal standard for the precise quantification of cell adhesion or biofilm mass, providing a more robust alternative to traditional spectrophotometric measurements.

Advancements in Green Chemistry Approaches for Synthesis and Application

Miniaturization and Automation: Future research will focus on integrating this compound into miniaturized analytical systems. Techniques like Ultra-High-Performance Liquid Chromatography (UPLC), a form of HPLC that uses smaller columns and higher pressures, significantly reduce solvent consumption and analysis time compared to traditional HPLC. researchgate.net The development of UPLC-MS/MS methods for LCV analysis is a key green advancement. waters.comnih.gov Automation of sample preparation and analysis further minimizes waste and reduces operator exposure to chemicals.

Greener Sample Preparation: A major focus of GAC is on reducing the use of hazardous organic solvents during sample extraction. nih.gov The development of methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for extracting LCV from complex matrices like seafood represents a significant step towards greener analytical chemistry. waters.com Future work will likely explore other green extraction techniques, such as supercritical fluid extraction (SFE) or pressurized liquid extraction (PLE) using more environmentally benign solvents.

Principles of Green Analytical Chemistry (GAC) in LCV Analysis:

GAC PrincipleApplication in LCV AnalysisFuture Direction
Reduction of SolventsUse of UPLC-MS/MS reduces mobile phase consumption. QuEChERS extraction minimizes the volume of organic solvents.Development of solvent-free or water-based extraction techniques. mdpi.comnih.gov
MiniaturizationShift from traditional HPLC to UPLC systems.Integration with microfluidic "lab-on-a-chip" devices for sample preparation and analysis.
AutomationUse of autosamplers and automated solid-phase extraction (SPE).Fully automated online systems that integrate sample extraction, cleanup, and LC-MS/MS analysis.
Use of Safer SolventsMethods are being developed to replace hazardous solvents like acetonitrile (B52724) with greener alternatives like ethanol. nih.govchromatographyonline.comWider adoption of ethanol, supercritical CO2, and ionic liquids in methods for triphenylmethane (B1682552) dye analysis.

Q & A

Q. How does collision gas pressure in MS/MS impact detection sensitivity for Leucocrystal Violet-15N3?

  • Methodological Answer : Higher argon pressure (e.g., 3 × 10<sup>-3</sup> mbar) increases ion fragmentation efficiency but may reduce signal intensity. Optimize pressure to balance sensitivity (LOQ <10 ng/mL) and specificity for qualifier ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.